molecular formula C11H21Br B13172958 (1-Bromo-2-methylbutan-2-yl)cyclohexane

(1-Bromo-2-methylbutan-2-yl)cyclohexane

Cat. No.: B13172958
M. Wt: 233.19 g/mol
InChI Key: HJKHOHDFIFNPHB-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylbutan-2-yl)cyclohexane is an organic compound with the molecular formula C₁₁H₂₁Br. It is a brominated derivative of cyclohexane, featuring a bromo group and a methylbutan-2-yl substituent. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylbutan-2-yl)cyclohexane typically involves the bromination of 2-methylbutan-2-ylcyclohexane. The reaction is carried out using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylbutan-2-yl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Corresponding alcohols, nitriles, or amines.

    Elimination: Alkenes.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

Scientific Research Applications

(1-Bromo-2-methylbutan-2-yl)cyclohexane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving the modification of biological molecules.

    Medicine: Potential use in the development of pharmaceuticals and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylbutan-2-yl)cyclohexane involves its reactivity due to the presence of the bromo group. The bromo group is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Bromo-2-methylbutan-2-yl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to other brominated cyclohexane derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

(1-bromo-2-methylbutan-2-yl)cyclohexane

InChI

InChI=1S/C11H21Br/c1-3-11(2,9-12)10-7-5-4-6-8-10/h10H,3-9H2,1-2H3

InChI Key

HJKHOHDFIFNPHB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CBr)C1CCCCC1

Origin of Product

United States

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